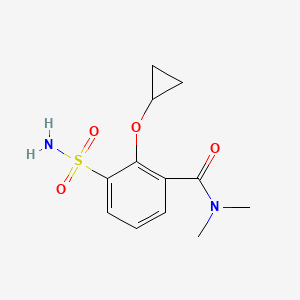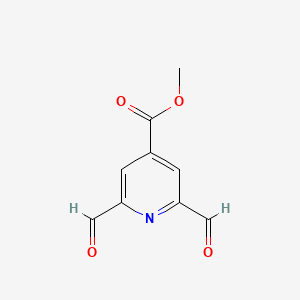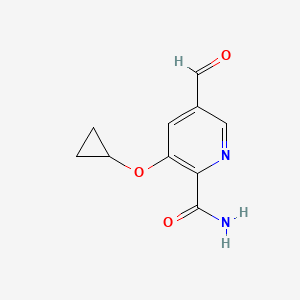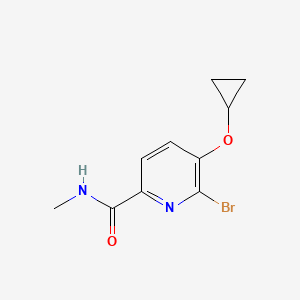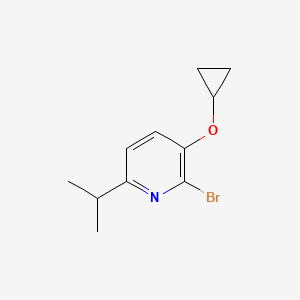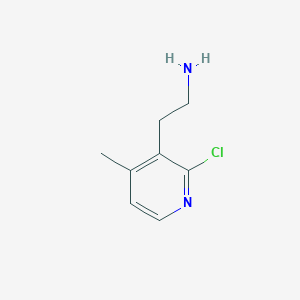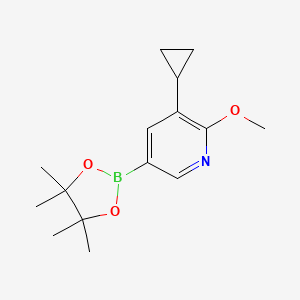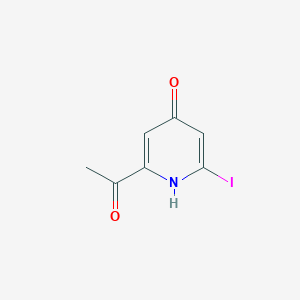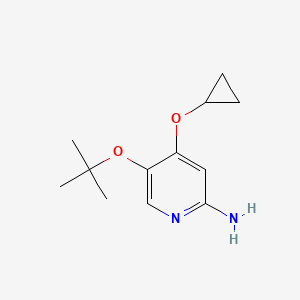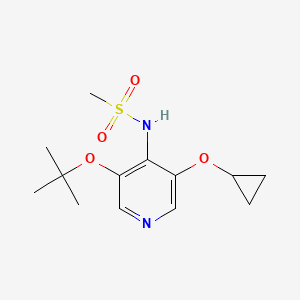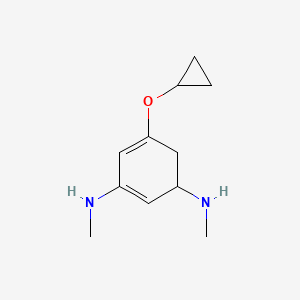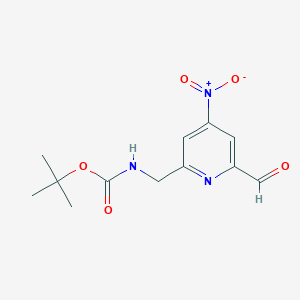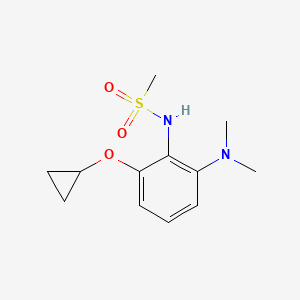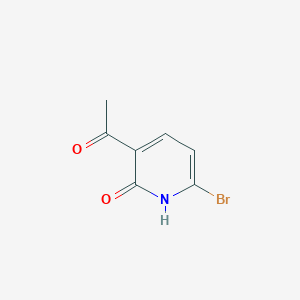
1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone typically involves the bromination of 2-hydroxypyridine followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-hydroxypyridin-3-yl ethanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets. For instance, its bromine substituent can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, further affecting its interactions and activity.
Comparison with Similar Compounds
1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Chloro-2-hydroxypyridin-3-YL)ethanone: Similar structure but with a chlorine substituent instead of bromine.
1-(6-Fluoro-2-hydroxypyridin-3-YL)ethanone: Contains a fluorine substituent.
1-(6-Iodo-2-hydroxypyridin-3-YL)ethanone: Contains an iodine substituent.
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
3-acetyl-6-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)5-2-3-6(8)9-7(5)11/h2-3H,1H3,(H,9,11) |
InChI Key |
DAEKJJPTUHVQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


